molecular formula C17H23ClN2O2 B2560847 tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1093956-90-1

tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B2560847
CAS RN: 1093956-90-1
M. Wt: 322.83
InChI Key: ZGQIABULNFLRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a type of spirocyclic oxindole analogue . The tert-butyl group is a common functional group in organic chemistry, known for its bulky nature .


Molecular Structure Analysis

The molecular structure of similar spirocyclic oxindole analogues has been established by single crystal X-ray diffraction analysis . The structure of these compounds allows them to interact with a wide range of receptors, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .

Scientific Research Applications

Synthetic Routes and Industrial Applications

Research by Mi (2015) on the synthetic routes of vandetanib, a therapeutic agent, highlights the importance of tert-butyl derivatives as intermediates in producing compounds with high commercial value for industrial-scale manufacturing. This work details a synthetic pathway where tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and other intermediates undergo a series of chemical transformations, leading to the title compound with improved yield and potential for commercial production (Mi, 2015).

Environmental and Toxicological Studies

Further research on synthetic phenolic antioxidants (SPAs), which include tert-butyl derivatives, discusses their environmental occurrence, human exposure, and associated toxicity. Studies have found SPAs in various environmental matrices and human samples, indicating widespread exposure. Toxicity assessments suggest potential hepatic toxicity and endocrine-disrupting effects, underlining the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Applications in N-Heterocycles Synthesis

The synthesis of N-heterocycles, pivotal in medicinal chemistry, utilizes tert-butanesulfinamide as a chiral auxiliary, demonstrating the significant role of tert-butyl derivatives in stereoselective synthesis. This methodology provides access to a variety of structurally diverse piperidines, pyrrolidines, and azetidines, essential for natural product synthesis and therapeutic applications (Philip et al., 2020).

Decomposition Studies

Research on methyl tert-butyl ether (MTBE) decomposition using hydrogen in a cold plasma reactor sheds light on environmental applications of tert-butyl derivatives. This study demonstrates the feasibility of utilizing radio frequency plasma reactors for decomposing and converting MTBE, a gasoline additive, into less harmful compounds, showcasing the environmental relevance of tert-butyl-based compounds (Hsieh et al., 2011).

Mechanism of Action

Target of Action

Spiro[indoline-3,4’-piperidines] have been identified as vesicular acetylcholine transporters . These transporters play a crucial role in the regulation of neurotransmitter release, which is essential for normal brain function.

Mode of Action

It is known that spiro[indoline-3,4’-piperidines] can interact with vesicular acetylcholine transporters , which suggests that “tert-Butyl 6-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” may influence neurotransmitter release and neuronal signaling.

Biochemical Pathways

Given its potential interaction with vesicular acetylcholine transporters , it may impact the cholinergic system, which plays a key role in memory, attention, and other cognitive functions.

Pharmacokinetics

It is known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This could potentially influence the compound’s bioavailability.

Result of Action

Given its potential interaction with vesicular acetylcholine transporters , it may influence neurotransmitter release and neuronal signaling, potentially impacting cognitive functions such as memory and attention.

Action Environment

It is known that the tert-butyl group can modulate the self-assembly behavior of organic molecules on surfaces , suggesting that environmental factors such as temperature and pH could potentially influence the compound’s action.

properties

IUPAC Name

tert-butyl 6-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQIABULNFLRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.